molecular formula C9H10FIO2 B14040913 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene

Cat. No.: B14040913
M. Wt: 296.08 g/mol
InChI Key: TZVKCVHGQWLKFU-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine, fluoromethylating agents, and catalysts to facilitate the desired transformations .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, particularly at the fluoromethyl group, leading to the formation of different fluorinated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.

Scientific Research Applications

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Potential applications in medicinal chemistry include the design of new drugs with improved efficacy and selectivity. The fluoromethyl group is of particular interest due to its influence on the pharmacokinetic properties of drug molecules.

    Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes. The methoxy groups may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene can be compared to other similar compounds, such as:

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-2-iodo-4,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

TZVKCVHGQWLKFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CF)I)OC

Origin of Product

United States

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